Cas no 1131587-95-5 (Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate)

Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a bromo substituent at the 2-position and a methoxy group at the 5-position, with a carboxylate ester at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, owing to the reactive bromo moiety. The methoxy and ester functionalities enhance its utility in further functionalization or as a building block for pharmaceuticals and agrochemicals. Its well-defined structure and stability under standard conditions make it a reliable reagent for constructing complex aromatic systems.
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate structure
1131587-95-5 structure
商品名:Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
CAS番号:1131587-95-5
MF:C15H13O3Br
メガワット:321.16592
MDL:MFCD11112988
CID:1030518
PubChem ID:44828564

Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
    • methyl 2-bromo-5-methoxybiphenyl-4-carboxylate
    • methyl 5-bromo-2-methoxy-4-phenylbenzoate
    • AK133854
    • CTK8E2063
    • FT-0654378
    • KB-145565
    • methyl 5-bromanyl-2-methoxy-4-phenyl-benzoate
    • SBB066218
    • AKOS015852029
    • 1131587-95-5
    • DB-060329
    • DTXSID30660792
    • Methyl 2-bromo-5-methoxy[1,1'-biphenyl]-4-carboxylate
    • A802806
    • Methyl2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
    • MDL: MFCD11112988
    • インチ: InChI=1S/C15H13BrO3/c1-18-14-9-11(10-6-4-3-5-7-10)13(16)8-12(14)15(17)19-2/h3-9H,1-2H3
    • InChIKey: BLOMJPDEQOVQSJ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC(=C(C=C1C(=O)OC)Br)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 320.00481g/mol
  • どういたいしつりょう: 320.00481g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 35.5Ų

Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K19784-5g
methyl 2-bromo-5-methoxybiphenyl-4-carboxylate
1131587-95-5 95%
5g
$1295 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1757615-1g
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
1131587-95-5 98%
1g
¥3049.00 2024-08-09
Alichem
A019107872-1g
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
1131587-95-5 95%
1g
$400.00 2023-09-04
Crysdot LLC
CD12179397-1g
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
1131587-95-5 95+%
1g
$432 2024-07-23
Ambeed
A128834-1g
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
1131587-95-5 95+%
1g
$363.0 2024-04-26

Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate 関連文献

Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylateに関する追加情報

Recent Advances in the Application of Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS: 1131587-95-5) in Chemical Biology and Pharmaceutical Research

Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS: 1131587-95-5) is a biphenyl derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This compound, characterized by its bromo and methoxy functional groups, serves as a crucial building block in the development of novel drug candidates, particularly in the areas of oncology, inflammation, and infectious diseases. Recent studies have highlighted its role in facilitating efficient cross-coupling reactions, enabling the construction of complex molecular architectures with potential therapeutic value.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate in the synthesis of potent kinase inhibitors. Researchers utilized this compound as a starting material in a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allowed for the rapid assembly of a library of compounds targeting aberrant kinase activity in cancer cells. The study reported several derivatives with nanomolar inhibitory activity against specific kinases, showcasing the compound's significance in drug discovery pipelines.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the use of this biphenyl derivative in the development of novel antibacterial agents. The bromo substituent at the 2-position proved particularly valuable for further functionalization, enabling the introduction of various heterocyclic moieties that enhanced antimicrobial activity against drug-resistant bacterial strains. The study emphasized the compound's role in addressing the growing challenge of antibiotic resistance.

From a chemical biology perspective, Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate has been employed as a versatile scaffold for the design of chemical probes. A 2023 Nature Chemical Biology paper detailed its use in creating activity-based probes for studying enzyme function in live cells. The methoxy group's electron-donating properties were found to significantly influence the compound's cellular permeability and target engagement, making it particularly valuable for in situ studies of biological systems.

The compound's physicochemical properties have also been the subject of recent computational studies. Molecular modeling and density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2024) provided insights into its conformational preferences and electronic structure, which are crucial for understanding its reactivity in various synthetic transformations. These computational studies have guided the rational design of more efficient synthetic routes utilizing this intermediate.

Looking forward, the unique structural features of Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate continue to inspire innovative applications in drug discovery and chemical biology. Ongoing research is exploring its potential in targeted protein degradation strategies and as a component of PROTAC molecules. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:1131587-95-5)Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
A802806
清らかである:99%
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